REACTION_CXSMILES
|
[OH:1][C:2]([C:4]1[CH:12]=[CH:11][C:7]([CH:8]([CH3:10])[CH3:9])=[CH:6][CH:5]=1)=[O:3].[H][H]>[Pt]=O.C(O)(=O)C>[CH:8]([CH:7]1[CH2:11][CH2:12][CH:4]([C:2]([OH:3])=[O:1])[CH2:5][CH2:6]1)([CH3:10])[CH3:9]
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
OC(=O)C1=CC=C(C(C)C)C=C1
|
Name
|
|
Quantity
|
500 mg
|
Type
|
catalyst
|
Smiles
|
[Pt]=O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The mixture thus obtained
|
Type
|
CUSTOM
|
Details
|
The catalyst was removed by filtration
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated under reduced pressure to a solid state
|
Type
|
DISTILLATION
|
Details
|
The resultant substance was distilled under reduced pressure of 1 mmHg (1.3×10-3 kg/cm2), at 113°-116° C.
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)C1CCC(CC1)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10 g | |
YIELD: PERCENTYIELD | 96% | |
YIELD: CALCULATEDPERCENTYIELD | 96.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |